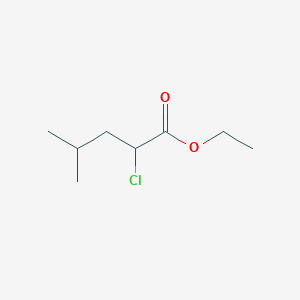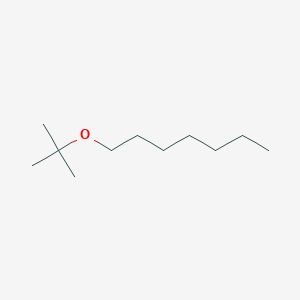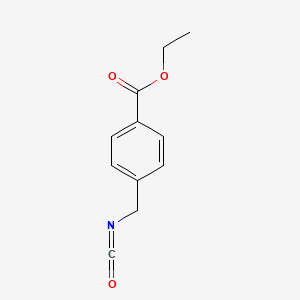
Ethyl 4-(isocyanatomethyl)benzoate
Übersicht
Beschreibung
Ethyl 4-(isocyanatomethyl)benzoate is an organic compound with the molecular formula C11H11NO3. It is known for its unique structure, which includes an ethyl ester group and an isocyanate functional group attached to a benzene ring. This compound is used in various scientific research applications due to its reactivity and versatility .
Wirkmechanismus
Target of Action
Ethyl 4-(isocyanatomethyl)benzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are fundamental to the sensation of pain.
Mode of Action
This compound acts by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
It is known that local anesthetics like this compound can reduce the excitability of the membrane and have no effect on the resting potential
Result of Action
The primary result of the action of this compound is the temporary relief of pain. By blocking the conduction of nerve impulses, it causes a loss of local sensation, making it useful for local surgery and treatment .
Biochemische Analyse
Biochemical Properties
Ethyl 4-(isocyanatomethyl)benzoate plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of cellulose carbamate and ester derivatives . The compound’s isocyanate group is highly reactive, allowing it to form covalent bonds with nucleophilic groups in proteins and enzymes, thereby modifying their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in membrane potential and ion channel activity, affecting nerve impulse conduction and cellular excitability . Additionally, its reactivity with cellular nucleophiles can result in the modification of key metabolic enzymes, altering cellular metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The isocyanate group reacts with amino groups in proteins, leading to the formation of stable urea linkages. This can result in enzyme inhibition or activation, depending on the specific protein target . The compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular function at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its reactivity may decrease due to hydrolysis or other degradation processes . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical or physiological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s metabolism can influence metabolic flux and alter the levels of specific metabolites within cells . For example, its interaction with enzymes involved in the beta-ketoadipate pathway can lead to changes in the production of key metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cellular membranes via specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its overall impact on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-(isocyanatomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(chloromethyl)benzoic acid with ethyl alcohol in the presence of a base to form ethyl 4-(chloromethyl)benzoate. This intermediate is then treated with sodium azide to form the corresponding azide, which is subsequently converted to the isocyanate using triphenylphosphine and carbon dioxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-(isocyanatomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate group can yield amine derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols and amines are commonly employed.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Carbamates and other substituted products.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(isocyanatomethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-(chloromethyl)benzoate
- Ethyl 4-(aminomethyl)benzoate
- Ethyl 4-(hydroxymethyl)benzoate
Comparison: Ethyl 4-(isocyanatomethyl)benzoate is unique due to its isocyanate functional group, which imparts distinct reactivity compared to its analogs. While ethyl 4-(chloromethyl)benzoate is primarily used as an intermediate in synthesis, this compound’s isocyanate group allows for a broader range of chemical transformations and applications .
Eigenschaften
IUPAC Name |
ethyl 4-(isocyanatomethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)10-5-3-9(4-6-10)7-12-8-13/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLSABJQGZBILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


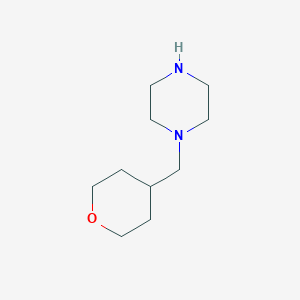
![6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B3154901.png)
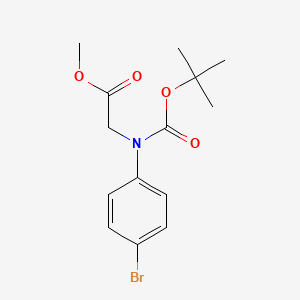
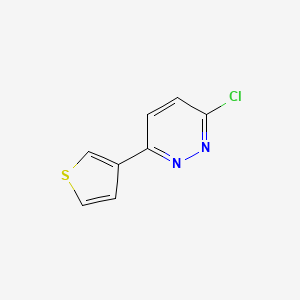


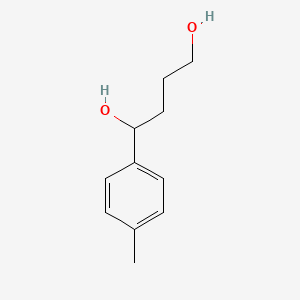
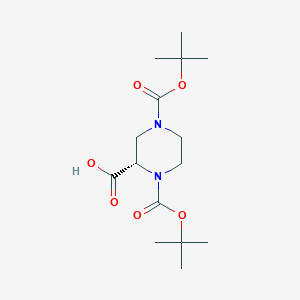
![Imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3154942.png)
![tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate](/img/structure/B3154955.png)
![4-[2-(3,5-Difluorophenyl)ethyl]piperidine](/img/structure/B3154969.png)
